Padac

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Padac as rootstock for fruit trees

- Research focus: Several studies have investigated Padac as a rootstock for various fruit trees, including cherry, plum, and apricot. These studies assess factors like growth performance, disease resistance, and fruit yield in trees grafted onto Padac rootstocks compared to other options.

- Findings: Research suggests that Padac rootstocks can influence various aspects of fruit tree growth. For example, a study on cherry trees found that Padac rootstocks (specifically Padac 9907-02 and Padac 9917-26) promoted vigorous root growth compared to other rootstocks []. Additionally, research on apricot trees indicates that Padac rootstocks (like PADAC 97-36) can improve fruit yield efficiency [].

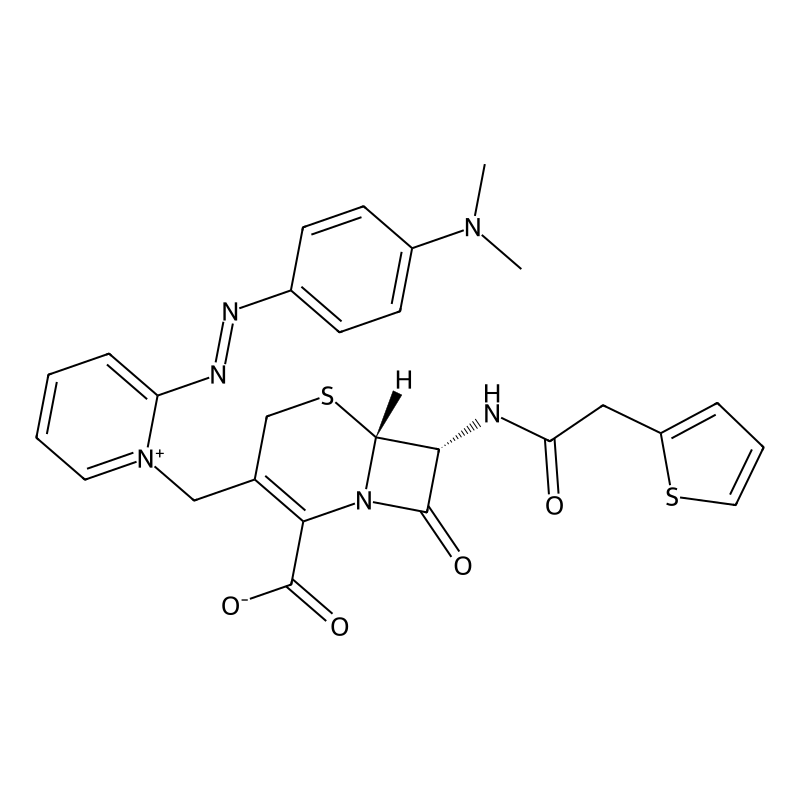

Padac, chemically known as pyridine-2-azo-4-dimethylaniline cephalosporin, is a chromogenic reagent primarily utilized for the detection of beta-lactamase enzymes produced by bacteria. Its molecular formula is and it is characterized by its distinctive color change properties. When intact, Padac exhibits a purple hue, which transitions to yellow upon cleavage of its beta-lactam ring, indicating beta-lactamase activity . This compound serves as an important tool in microbiological diagnostics, particularly in identifying bacterial resistance to beta-lactam antibiotics.

The primary chemical reaction involving Padac is the hydrolysis of its beta-lactam ring by beta-lactamase enzymes. This reaction can be summarized as follows:

The cleavage results in a colorimetric change that can be quantitatively measured, providing a means to assess the presence and activity of beta-lactamases in bacterial isolates . The specificity and sensitivity of Padac make it a valuable reagent in both clinical and research settings.

Padac demonstrates significant biological activity as a chromogenic substrate for beta-lactamases. It has been evaluated for its effectiveness in detecting various types of beta-lactamases produced by both Gram-positive and Gram-negative bacteria. Studies have shown that Padac can successfully identify beta-lactamase production in clinical isolates, making it a reliable tool for antibiotic susceptibility testing . Its performance has been compared favorably against other chromogenic substrates, although some studies suggest that it may not be as effective as alternatives like Nitrocefin in certain contexts .

The synthesis of Padac involves several steps typically found in the preparation of cephalosporin derivatives. The general synthetic route includes:

- Formation of the Azo Compound: The initial step involves creating the pyridine-2-azo derivative through diazotization reactions.

- Coupling Reaction: The azo compound is then coupled with dimethylaniline derivatives to form the core structure of Padac.

- Modification: Further chemical modifications may be performed to enhance stability and solubility.

These processes require careful control of reaction conditions to ensure high yield and purity of the final product .

Padac is primarily used in microbiology for:

- Detection of Beta-Lactamase Activity: Its colorimetric properties allow for rapid identification of bacterial resistance mechanisms.

- Antibiotic Susceptibility Testing: Clinicians and researchers utilize Padac to evaluate the effectiveness of beta-lactam antibiotics against specific bacterial strains.

- Research

Interaction studies involving Padac focus on its behavior with various bacterial enzymes and potential inhibitors. Research has shown that Padac can interact with different classes of beta-lactamases, providing insights into enzyme specificity and substrate recognition. These studies are crucial for developing new antibiotics or inhibitors that can circumvent resistance mechanisms exhibited by pathogenic bacteria .

Padac shares similarities with several other chromogenic substrates used for detecting beta-lactamase activity. Here are some comparable compounds:

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| Nitrocefin | 3-(2,4-dinitrostyryl)-7-(2-thienylacetamido)-ceph-3-em-4-carboxylic acid | Highly effective in detecting beta-lactamase; changes color from yellow to red upon hydrolysis. |

| CENTA | Chromogenic β-lactamase substrate | Used for both Gram-negative and Gram-positive bacteria; similar colorimetric response. |

| Cefotaxime | 7-(4-hydroxyphenyl)-3-methyl-3-{[(2Z)-2-(thien-2-yl)acetyl]amino}-ceph-3-em-4-carboxylic acid | A cephalosporin antibiotic that also serves as a substrate for certain beta-lactamases. |

Uniqueness of Padac

What sets Padac apart from these compounds is its specific azo structure, which provides distinct colorimetric properties that facilitate rapid detection of beta-lactamase activity. While Nitrocefin and CENTA are also effective substrates, Padac's unique mechanism allows for different applications in diagnostic testing, particularly in settings where quick turnaround times are essential .